

A Technical Guide to the Physicochemical Properties of Penta-L-lysine

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of penta-L-lysine (Lys-Lys-Lys-Lys), a cationic pentapeptide. Its unique characteristics, primarily driven by the high density of primary amine groups, make it a subject of significant interest in fields ranging from biochemistry to drug delivery systems.

Core Molecular and Physical Properties

Penta-L-lysine is a homooligomer consisting of five L-lysine residues joined by peptide bonds. Its structure is defined by a single alpha-carboxyl group, a single alpha-amino group, and five epsilon-amino groups on the side chains. This composition dictates its molecular weight, charge, and reactivity.

The fundamental molecular properties of penta-L-lysine are summarized below. These values are computationally derived and widely accepted in chemical literature.



Property	Value	Source
Molecular Formula	C30H62N10O6	[1][2]
Molecular Weight	658.89 g/mol	[2]
Exact Mass	658.4854 g/mol	[2]
Canonical SMILES	NCCCCC(C(=O)NC(CCCCN) C(=O)NC(CCCCN)C(=O)NC(C CCCN)C(=O)NC(CCCCN)C(= O)O)N	
Synonyms	Lys-Lys-Lys-Lys, KKKKK, Lys5	[1][3]

Acid-Base Properties and Charge Distribution

The most critical physicochemical properties of penta-L-lysine stem from its nature as a polyprotic acid. It possesses seven ionizable groups: one C-terminal carboxyl group, one N-terminal amino group, and five side-chain ϵ -amino groups. The protonation state of these groups, and thus the net charge of the peptide, is highly dependent on the pH of the surrounding medium.[4]

The pKa is the pH at which 50% of a specific ionizable group is in its protonated form and 50% is in its deprotonated form. The charge of the peptide can be calculated at any given pH using the Henderson-Hasselbalch equation.[5] Standard pKa values for the functional groups in peptides are well-established.



Ionizable Group	Typical pKa Value	Charge when Protonated	Charge when Deprotonated
C-Terminal α-carboxyl (-COOH)	~2.18	0	-1
N-Terminal α-amino (- NH₃+)	~8.95	+1	0
Lysine Side Chain ε- amino (-NH₃+)	~10.53	+1	0

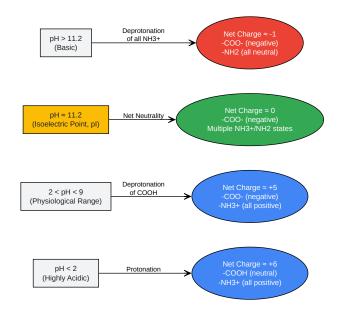
Note: These pKa values are for individual amino acids and can be influenced by the peptide's microenvironment and proximity to other charged groups.[6][7]

The isoelectric point (pl) is the pH at which the peptide carries no net electrical charge.[8] Due to its six amino groups and one carboxyl group, penta-L-lysine is highly basic. Its net charge transitions from highly positive at acidic pH to neutral at its pl, and finally to a negative charge at very high pH. The theoretical isoelectric point for penta-L-lysine is approximately 11.2.[9]

The net charge at a given pH determines the peptide's behavior in solution, including its solubility and interaction with other molecules.[10] At physiological pH (~7.4), all six amino groups are protonated (charge +6) and the carboxyl group is deprotonated (charge -1), resulting in a net charge of +5.

The following diagram illustrates the relationship between pH and the net charge of penta-L-lysine.





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Caption: Net charge of penta-L-lysine at different pH ranges.

Penta-L-lysine is a hydrophilic peptide. Its high charge at most physiological pH values contributes to its good solubility in aqueous solutions. While specific quantitative data for penta-L-lysine is not readily available, related poly-lysine compounds are highly soluble in water, often at concentrations of 50 mg/mL or more.[11] It is typically supplied as a lyophilized powder, which may be a salt (e.g., hydrobromide or hydrochloride) to improve crystallinity and handling.

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. Below are representative protocols for key analyses of penta-L-lysine.

Isoelectric focusing separates molecules based on their pI.[12] A pH gradient is established in a gel, and when an electric field is applied, the peptide migrates until it reaches the pH that equals its pI, where its net charge is zero and migration ceases.[8]

Methodology:

 Gel Preparation: A polyacrylamide or agarose gel is prepared containing carrier ampholytes, which are small molecules that establish a stable pH gradient when subjected to an electric field.



- Sample Preparation: Dissolve lyophilized penta-L-lysine in deionized water to a final concentration of 1-2 mg/mL.
- Sample Application: Apply 5-10 μ L of the penta-L-lysine solution to the IEF gel. Also apply a pl marker standard mixture containing proteins of known isoelectric points.
- Focusing: Place the gel in an electrophoresis chamber and apply a voltage according to the manufacturer's instructions. The voltage causes the carrier ampholytes to migrate and form the pH gradient, and the sample molecules to migrate to their pl.
- Staining: After focusing is complete (typically several hours), fix the proteins in the gel using a trichloroacetic acid solution and then visualize with a protein stain such as Coomassie Brilliant Blue.
- Analysis: Determine the migration distance of the penta-L-lysine band. Create a standard curve by plotting the pl of the markers against their migration distance. Use this curve to interpolate the pl of penta-L-lysine.

Titration can be used to determine the pKa values of the ionizable groups. This involves monitoring the pH of a penta-L-lysine solution as a strong base (e.g., NaOH) is added incrementally.

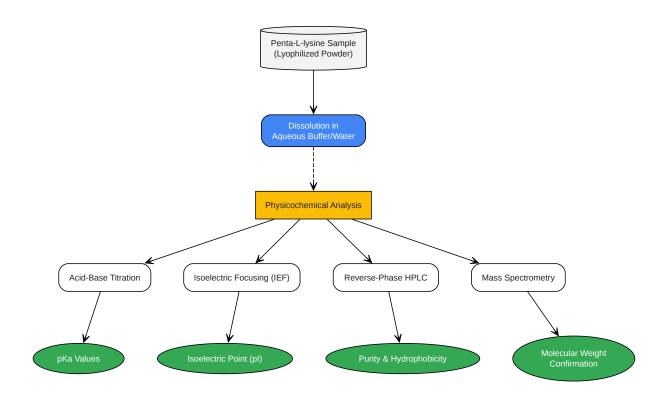
Methodology:

- Sample Preparation: Accurately weigh approximately 10-15 mg of penta-L-lysine and dissolve it in a known volume (e.g., 20 mL) of degassed, deionized water.
- Initial Acidification: Adjust the initial pH of the solution to ~1.5 by adding a small amount of standardized 0.1 M HCl. This ensures all ionizable groups are fully protonated.
- Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Use a micro-burette to add a standardized solution of 0.1 M NaOH.
- Titration Process: Add the NaOH titrant in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.



Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve
will show buffer regions and equivalence points. The midpoint of each buffer region (the point
of half-equivalence) corresponds to the pKa of an ionizable group. Given the overlapping
pKa values of the six amino groups, deconvolution of the curve may require specialized
software.

The following diagram illustrates a generalized workflow for the physicochemical characterization of penta-L-lysine.



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Caption: Experimental workflow for physicochemical characterization.

Applications in Drug Development

The highly cationic nature of penta-L-lysine at physiological pH is the primary driver of its use in biomedical applications, particularly in the design of delivery systems for therapeutic agents.

Foundational & Exploratory



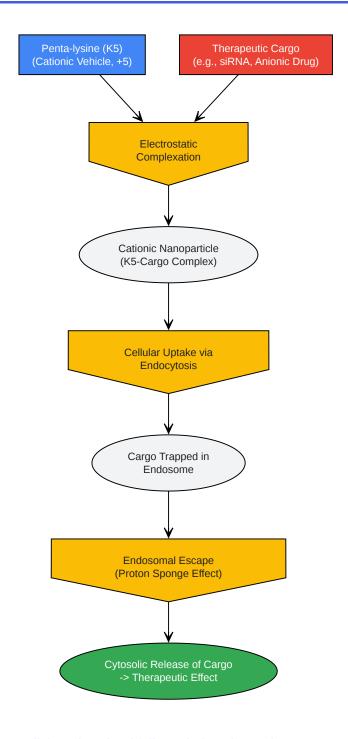


Poly-lysine and lysine-rich peptides are widely explored as non-viral vectors for gene delivery and as carriers for drugs.[13] Their positive charge facilitates several key steps in the delivery process:

- Complexation: They can electrostatically interact with negatively charged cargo, such as nucleic acids (DNA, siRNA) or certain anionic drugs, condensing them into nanoparticles.
- Cellular Interaction: The resulting cationic complexes can interact favorably with the negatively charged proteoglycans on the surface of cell membranes, promoting cellular uptake (internalization).[13][14]
- Endosomal Escape: Once inside the cell within an endosome, the high density of amine groups can act as a "proton sponge." This buffering capacity can lead to endosomal swelling and rupture, releasing the therapeutic cargo into the cytoplasm.

The diagram below outlines the logical pathway for using penta-L-lysine as a drug delivery vehicle.





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Caption: Logical pathway of penta-L-lysine in drug delivery.

In summary, penta-L-lysine's well-defined structure and predictable charge behavior make it a valuable tool for researchers. Its physicochemical properties, particularly its high isoelectric point and cationic nature, are central to its function and application in the development of advanced therapeutic delivery systems.



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